molecular formula C12H22O7 B14723843 Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate CAS No. 6946-50-5

Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate

Cat. No.: B14723843
CAS No.: 6946-50-5
M. Wt: 278.30 g/mol
InChI Key: QHWIDXRSHLWSEF-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate: is an organic compound that belongs to the class of carbonates. This compound is characterized by the presence of carbonate ester functional groups, which are known for their applications in various fields, including pharmaceuticals, polymers, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate typically involves the reaction of propan-2-ol with ethylene carbonate in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process can be summarized as follows:

    Reactants: Propan-2-ol and ethylene carbonate.

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Solvent: Dichloromethane or toluene.

    Temperature: Moderate temperatures (50-70°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield propan-2-ol and ethylene glycol.

    Transesterification: This reaction involves the exchange of the carbonate ester group with another alcohol, leading to the formation of different carbonate esters.

    Oxidation: The compound can undergo oxidation reactions to form carbonyl-containing products.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products:

    Hydrolysis: Propan-2-ol and ethylene glycol.

    Transesterification: Various carbonate esters depending on the alcohol used.

    Oxidation: Carbonyl-containing compounds such as aldehydes and ketones.

Scientific Research Applications

Chemistry: Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate is used as a reagent in organic synthesis, particularly in the preparation of other carbonate esters and polymers

Biology and Medicine: In biological and medical research, this compound is explored for its potential as a drug delivery agent. The carbonate ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner, improving drug efficacy and reducing side effects.

Industry: The compound is used in the production of specialty polymers and coatings. Its ability to form stable carbonate linkages makes it valuable in the development of high-performance materials with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate involves the hydrolysis of its carbonate ester groups. In biological systems, this hydrolysis is catalyzed by enzymes such as esterases, leading to the release of propan-2-ol and ethylene glycol. These products can then participate in various metabolic pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

    Propan-2-yl (2-propan-2-yloxycarbonyloxyphenyl) carbonate: Similar structure but with a phenyl group instead of an ethoxy group.

    Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate: Contains a tetrahydrofuran ring, differing in its cyclic structure.

    Propan-2-yl cyclopentanecarboxylate: Contains a cyclopentane ring, differing in its cyclic structure.

Uniqueness: Propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate is unique due to its specific combination of carbonate ester groups and ethoxy linkages. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in drug delivery, polymer synthesis, and organic reactions.

Properties

CAS No.

6946-50-5

Molecular Formula

C12H22O7

Molecular Weight

278.30 g/mol

IUPAC Name

propan-2-yl 2-(2-propan-2-yloxycarbonyloxyethoxy)ethyl carbonate

InChI

InChI=1S/C12H22O7/c1-9(2)18-11(13)16-7-5-15-6-8-17-12(14)19-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

QHWIDXRSHLWSEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCCOCCOC(=O)OC(C)C

Origin of Product

United States

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